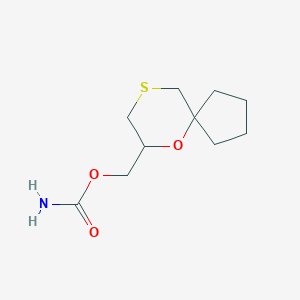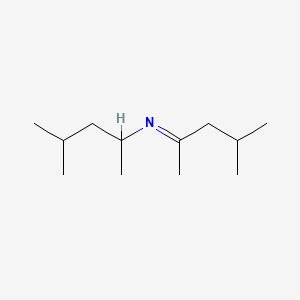
Tris(2-bromopropyl)phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-bromopropyl)phosphate is an organophosphorus compound widely used as a flame retardant in various materials, including plastics and textiles. This compound is known for its effectiveness in reducing the flammability of materials by interfering with the combustion process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(2-bromopropyl)phosphate is typically synthesized by reacting phosphorus oxychloride with 2,3-dibromopropanol in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene, petroleum ether, methylene chloride, ethylene dichloride, or carbon tetrachloride . The reaction is carried out under controlled conditions to ensure the efficient production of the desired compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and solvents to ensure safety and efficiency. The final product is purified and tested for quality before being used in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-bromopropyl)phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Tris(2-bromopropyl)phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a flame retardant in the synthesis of various materials, helping to reduce their flammability.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Mécanisme D'action
The mechanism of action of tris(2-bromopropyl)phosphate involves its ability to interfere with the combustion process. The compound releases bromine radicals when exposed to heat, which react with free radicals generated during combustion. This reaction helps to slow down or stop the combustion process, thereby reducing the flammability of the material .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar properties but different bromine substitution patterns.
Tris(2-chloroethyl)phosphate: A related compound used as a flame retardant with chlorine atoms instead of bromine.
Tris(1,3-dichloro-2-propyl)phosphate: Another flame retardant with chlorine atoms and different substitution patterns.
Uniqueness
Tris(2-bromopropyl)phosphate is unique due to its specific bromine substitution pattern, which provides distinct flame-retardant properties. Its effectiveness in reducing flammability and its widespread use in various materials make it a valuable compound in the field of flame retardants .
Propriétés
Numéro CAS |
31858-09-0 |
|---|---|
Formule moléculaire |
C9H18Br3O4P |
Poids moléculaire |
460.92 g/mol |
Nom IUPAC |
tris(2-bromopropyl) phosphate |
InChI |
InChI=1S/C9H18Br3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3 |
Clé InChI |
ZGSVOKGHZCGQGM-UHFFFAOYSA-N |
SMILES canonique |
CC(COP(=O)(OCC(C)Br)OCC(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


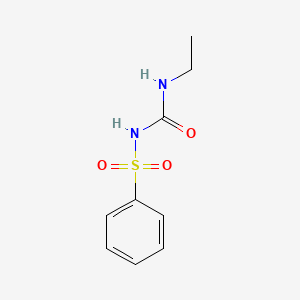

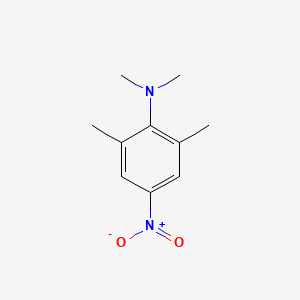

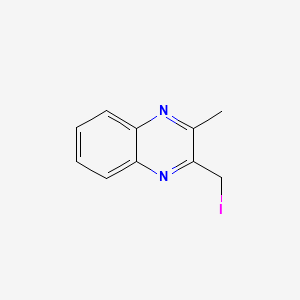
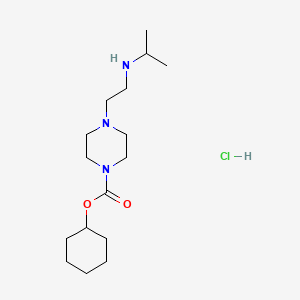
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)

